molecular formula C17H14N4OS B11073749 3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-

3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl-

Cat. No.: B11073749
M. Wt: 322.4 g/mol
InChI Key: RXMXCJXZDTUASP-UHFFFAOYSA-N
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Description

3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl- is a complex organic compound with significant applications in various scientific fields. This compound features a pyridine ring substituted with a carbonitrile group and a quinazolinylmethylthio group, making it a versatile molecule in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl- typically involves multi-step organic reactions. One common route starts with the preparation of the quinazolinone derivative, which is then reacted with a pyridine derivative under specific conditions to introduce the thioether linkage. Key reagents often include thionyl chloride, dimethylformamide (DMF), and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with minimal impurities.

Chemical Reactions Analysis

Types of Reactions

3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to optimize reaction rates and yields.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound’s derivatives are studied for their potential as enzyme inhibitors or as probes for studying biological pathways. Its ability to interact with various biological targets makes it a valuable tool in biochemical studies.

Medicine

Pharmaceutical research explores the compound’s potential as a therapeutic agent. Its derivatives may exhibit activity against various diseases, including cancer and infectious diseases, due to their ability to modulate specific molecular targets.

Industry

In the industrial sector, the compound is used in the synthesis of advanced materials and specialty chemicals. Its unique properties make it suitable for applications in materials science and nanotechnology.

Mechanism of Action

The mechanism of action of 3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of protein-protein interactions, or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Cyanopyridine: A simpler analog with a pyridine ring and a carbonitrile group.

    Quinazolinone derivatives: Compounds with a quinazolinone core, similar to the quinazolinylmethylthio group in the target compound.

    Thioethers: Compounds with sulfur-containing linkages, similar to the thioether linkage in the target compound.

Uniqueness

3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl- is unique due to its combination of a pyridine ring, a quinazolinone moiety, and a thioether linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview highlights the significance of 3-Pyridinecarbonitrile, 2-[[(3,4-dihydro-4-oxo-2-quinazolinyl)methyl]thio]-4,6-dimethyl- in various scientific domains. Its complex structure and versatile reactivity make it a compound of interest for ongoing research and development.

Properties

Molecular Formula

C17H14N4OS

Molecular Weight

322.4 g/mol

IUPAC Name

4,6-dimethyl-2-[(4-oxo-3H-quinazolin-2-yl)methylsulfanyl]pyridine-3-carbonitrile

InChI

InChI=1S/C17H14N4OS/c1-10-7-11(2)19-17(13(10)8-18)23-9-15-20-14-6-4-3-5-12(14)16(22)21-15/h3-7H,9H2,1-2H3,(H,20,21,22)

InChI Key

RXMXCJXZDTUASP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=C1C#N)SCC2=NC3=CC=CC=C3C(=O)N2)C

Origin of Product

United States

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